(2-Isothiocyanatoethyl)cyclopentane

Description

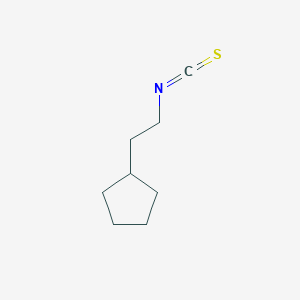

(2-Isothiocyanatoethyl)cyclopentane is an organosulfur compound featuring a cyclopentane ring substituted with an ethyl group terminating in an isothiocyanate (-N=C=S) functional group. Its molecular formula is C₈H₁₃NS, with the SMILES string S=C=NCCC1CCCC1 and InChI key YHIOIHCWPRVEPE-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-isothiocyanatoethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-6-5-8-3-1-2-4-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIOIHCWPRVEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650875 | |

| Record name | (2-Isothiocyanatoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24321-79-7 | |

| Record name | (2-Isothiocyanatoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Isothiocyanatoethyl)cyclopentane is a compound belonging to the isothiocyanate family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. They have garnered attention due to their potential health benefits, including anticancer, antimicrobial, and anti-inflammatory properties. The general structure of isothiocyanates is represented as R-N=C=S, where R is an organic group that influences the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : ITCs interact with various biological targets, including proteins and enzymes, by forming covalent bonds. This interaction can lead to alterations in the function of these targets, impacting cellular processes such as apoptosis and cell cycle regulation.

- Biochemical Pathways : The compound can modulate multiple biochemical pathways, affecting processes like angiogenesis (formation of new blood vessels) and immune response modulation.

- Release of Gasotransmitters : Some studies indicate that ITCs may facilitate the release of hydrogen sulfide (H₂S), a gasotransmitter involved in various physiological processes. This mechanism has been linked to pain relief in neuropathic conditions .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

- Induction of Apoptosis : Studies indicate that isothiocyanates can trigger programmed cell death in cancer cells by activating caspases and other apoptotic markers .

- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of several cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

This compound also displays antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Fungal Activity : Some studies have indicated its potential against fungal pathogens as well, although specific data on this aspect remains limited .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions:

- Modulation of Inflammatory Mediators : Research suggests that it can reduce the levels of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation-related damage in tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that isothiocyanates possess notable antimicrobial properties. (2-Isothiocyanatoethyl)cyclopentane has been studied for its potential as an antibacterial agent. In vitro studies have shown that compounds with isothiocyanate groups can inhibit the growth of various bacterial strains, suggesting their use in developing new antimicrobial agents .

2. Cancer Treatment

The compound's ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for targeted cancer therapies. Specifically, this compound can interact with mutated Ras proteins, which are implicated in many cancers. This interaction could disrupt signaling pathways essential for tumor growth, presenting a novel approach to cancer treatment .

Material Science Applications

1. Polymer Chemistry

In polymer science, this compound can serve as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can impart unique characteristics such as increased thermal stability and improved mechanical strength. Furthermore, the reactivity of the isothiocyanate group allows for further functionalization and cross-linking, leading to advanced material properties .

2. Coatings and Adhesives

The compound's chemical structure makes it suitable for use in coatings and adhesives, where its reactivity can enhance adhesion properties and durability. Research has shown that incorporating isothiocyanates into coating formulations can improve resistance to environmental degradation .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The compound’s key distinguishing feature is the isothiocyanate group on an ethyl chain attached to a saturated cyclopentane ring. Comparisons with analogous compounds highlight the importance of substituent placement and ring saturation:

Table 1: Structural and Functional Comparisons

Key Observations :

- Positioning : Terminal isothiocyanate groups (e.g., S4) exhibit distinct biological interactions compared to ethyl-substituted analogs (e.g., S8 and the target compound) .

- Ring Saturation : Saturated cyclopentane (as in the target compound) may influence electronic properties. In triazolothiadiazine derivatives, saturated cyclopentane rings localize HOMO orbitals to specific regions, unlike unsaturated analogs where orbitals span the entire structure .

Electronic and Reactivity Profiles

While direct data on this compound are lacking, insights can be inferred from related cyclopentane derivatives:

- The isothiocyanate group’s electron-withdrawing nature may further polarize the molecule, enhancing electrophilicity .

- Reactivity : The -N=C=S group readily reacts with thiols and amines, a trait shared with other isothiocyanates (e.g., S4, S8). Chlorinated analogs (e.g., 1,5-bis[(2-chloroethyl)thio]pentane) prioritize nucleophilic substitution over electrophilic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.